molecular formula C11H16Cl2N4O3S B2481583 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1807982-67-7

3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B2481583
CAS No.: 1807982-67-7
M. Wt: 355.23
InChI Key: FRUBJHVXNXCPTG-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1040045-72-4) is a high-purity chemical compound for research applications. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to be a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance properties like metabolic stability and membrane permeability in drug candidates . The structure incorporates a pyridin-4-yl moiety, which can act as a versatile hydrogen bond acceptor, and a methylsulfonyl group, which can contribute to electronic properties and molecular recognition. Compounds based on the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds have been extensively investigated and display a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . As such, this compound serves as a valuable building block for researchers in drug discovery and development, particularly for those designing and synthesizing new small-molecule libraries for biological screening. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References An overview of the main synthetic methodologies for 1,3,4-oxadiazole derivatives, and of their broad spectrum of pharmacological activities. PMC. https://pmc.ncbi.nlm.nih.gov/articles/PMC6268307/ Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. https://www.mdpi.com/2076-3417/12/8/3756 Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as ... PMC. https://pmc.ncbi.nlm.nih.gov/articles/PMC10503987/

Properties

IUPAC Name

3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIBCGBILFOQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

    Final Assembly: The final step involves the coupling of the oxadiazole and pyridine intermediates with the propan-1-amine backbone, typically under conditions that promote amide or amine bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or methylsulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole or pyridine rings.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities:

Anticancer Activity : Research suggests that 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine may inhibit specific enzymes involved in cancer pathways. For instance, compounds with oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is likely related to the compound's ability to interact with biological targets such as receptors or enzymes involved in tumor growth and proliferation .

Antimicrobial Properties : The compound's structural features may also confer antimicrobial properties. Similar derivatives have shown efficacy against fungal strains such as Candida species, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects : The methylsulfonyl group is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their therapeutic potential:

  • Study on Antifungal Activity : A series of pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida strains. Some compounds showed greater efficacy than standard treatments like fluconazole .
  • Anticancer Compound Evaluation : Research focused on a group of oxadiazole derivatives demonstrated significant antiproliferative activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. IC50 values ranged from 1.9 to 7.52 μg/mL for various derivatives .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that similar compounds could inhibit specific kinases involved in signaling pathways critical for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substitutions at the oxadiazole ring and the propane chain. Key differences in physicochemical properties and hypothetical biological implications are discussed.

Substituent Variations on the 1,2,4-Oxadiazole Ring

Compound Name Oxadiazole Substituent Key Structural Features Reference
Target Compound 3-pyridin-4-yl Aromatic heterocycle with H-bond potential -
SLF108185117 4-decylphenyl Long alkyl chain (lipophilic)
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl) derivative 3-isopropyl Branched alkyl (steric bulk)
1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole] 3-(3-fluoro-4-methylphenyl) Halogenated aryl (electron-withdrawing)
  • Pyridinyl vs. Alkyl/Aryl Substituents : The pyridin-4-yl group in the target compound contrasts with alkyl (e.g., isopropyl in ) or aryl (e.g., decylphenyl in ) substituents. Pyridinyl groups may enhance solubility and enable π-stacking interactions in biological targets compared to hydrophobic alkyl chains.

Modifications on the Propan-1-Amine Chain

Compound Name Sulfur-Containing Group Key Implications Reference
Target Compound Methylsulfonyl (SO2CH3) High polarity, oxidation stability -
3-(Methylthio)-1-(3-pyridin-3-yl-oxadiazole) Methylthio (SCH3) Lipophilic, prone to oxidation
SLF108185117 None Neutral polarity
  • Methylsulfonyl vs. Methylthio : The methylsulfonyl group in the target compound is oxidized and polar, likely improving aqueous solubility but reducing membrane permeability compared to the methylthio group in . The sulfone’s stability may also mitigate metabolic oxidation risks.
  • Chain Length and Branching : The target compound’s linear propane chain contrasts with branched analogs (e.g., ), which may affect conformational flexibility and target binding.

Biological Activity

3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS No. 1039988-80-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14N4O3S
  • Molecular Weight : 282.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacteria including Staphylococcus aureus and Enterococcus faecalis . In a study focused on the synthesis of oxadiazole derivatives, it was found that modifications in the structure could enhance their antimicrobial activity .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing oxadiazole rings have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the activation of apoptotic pathways and inhibition of proliferative signals .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in DNA replication and repair processes, such as helicases .
  • Modulation of Signaling Pathways : The presence of the pyridine moiety allows for interaction with signaling pathways related to cell growth and survival, potentially leading to altered cellular responses.

Research Findings

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis.
Showed potential anticancer effects through apoptosis induction in cancer cell lines.
Highlighted structural modifications that enhance biological activity in similar oxadiazole derivatives.

Case Studies

A notable case study involved the synthesis and evaluation of related oxadiazole compounds where structural variations led to differing levels of biological activity. For example, a derivative with a methanesulfonyl group exhibited enhanced potency against bacterial strains compared to its parent compound .

Another study explored the effects of substituents on the pyridine ring, revealing that certain substitutions can significantly increase the compound's ability to inhibit cancer cell proliferation .

Q & A

Q. Critical Factors :

  • Solvent Choice : Methanol or THF improves solubility of intermediates, while DMF accelerates alkylation .
  • Catalysts : Copper(I) bromide or cesium carbonate enhances coupling efficiency in heterocyclic systems .
  • Yield Optimization : Excess alkyl halide (1.5–2.0 eq.) and controlled pH (8–10) minimize side reactions like hydrolysis .

Basic: What spectroscopic techniques confirm the compound’s structure, and what key spectral markers are observed?

Methodological Answer:

  • 1H/13C NMR :
    • Pyridin-4-yl protons : Doublets at δ 8.5–8.7 ppm (meta to nitrogen) .
    • Methylsulfonyl group : Singlet at δ 3.1–3.3 ppm (CH3SO2) .
    • Oxadiazole carbons : Resonances at 165–170 ppm (C=N) in 13C NMR .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with isotopic pattern matching C11H14N4O3S (e.g., m/z 283.0825) .
  • IR Spectroscopy : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) .

Advanced: How does the methylsulfonyl group influence the compound’s reactivity and biological interactions?

Methodological Answer:
The sulfonyl group enhances:

  • Electrophilicity : Polarizes the oxadiazole ring, facilitating nucleophilic attacks at the C5 position .
  • Hydrogen Bonding : Acts as a hydrogen-bond acceptor with enzyme active sites (e.g., kinases or proteases) .
  • Metabolic Stability : Reduces oxidative degradation compared to methylthio analogs, as shown in microsomal assays .

Q. Structural Evidence :

  • X-ray Crystallography : Confirms planar oxadiazole-pyridine conjugation and sulfonyl group orientation (e.g., dihedral angle <10° between rings) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC50 under ATP-saturating conditions for kinases) .
  • Compound Purity : HPLC purity >95% (λ = 254 nm) is critical; impurities like unreacted halides can inhibit off-target proteins .
  • Solubility Effects : Use DMSO concentrations <0.1% in cellular assays to avoid artifacts. Compare data with structurally similar controls (e.g., sulfone vs. sulfoxide derivatives) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4HX3) to model interactions. Key parameters:
    • Grid Box : Centered on catalytic lysine or ATP-binding pocket .
    • Scoring Function : MM/GBSA for binding free energy estimation .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of sulfonyl-mediated hydrogen bonds .

Validation : Overlay computed poses with experimental X-ray data (RMSD <2.0 Å) .

Advanced: What strategies optimize selectivity for target enzymes over homologous proteins?

Methodological Answer:

  • SAR Analysis : Modify substituents on the pyridine or oxadiazole rings. For example:
    • Pyridine N-Oxidation : Reduces off-target binding to cytochrome P450 enzymes .
    • Propan-1-amine Chain Length : Shorter chains (C3) improve selectivity for kinase X vs. kinase Y .
  • Covalent Modification : Introduce acrylamide warheads for irreversible binding to non-conserved cysteines .

Advanced: How are metabolic pathways and toxicity profiles characterized preclinically?

Methodological Answer:

  • In Vitro Metabolism : Use human liver microsomes (HLM) with NADPH cofactor. Monitor via LC-MS for sulfone-to-sulfoxide oxidation .
  • Reactive Metabolite Screening : Trapping with glutathione (GSH) to detect thiol-reactive intermediates .
  • Cytotoxicity : MTT assays in primary hepatocytes (EC50 >100 μM indicates low hepatotoxicity) .

Advanced: What crystallographic data inform structure-based drug design?

Q. Key Data from Evidence :

ParameterValueSource
Space GroupP21212
Unit Cell (Å)a=15.479, b=7.1217, c=11.7802
Hydrogen BondingN–H···O (2.8–3.1 Å)
Dihedral Angle6.4° (oxadiazole-pyridine)

This data guides modifications to enhance binding complementarity (e.g., introducing bulkier substituents to fill hydrophobic pockets).

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